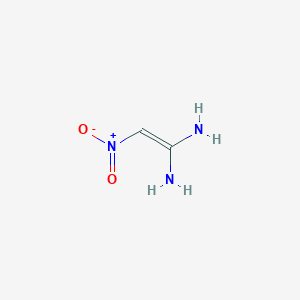

2-Nitroethene-1,1-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-nitroethene-1,1-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N3O2/c3-2(4)1-5(6)7/h1H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRATAOCXWOIPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(N)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40221313 | |

| Record name | Ethene-1,1-diamine, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71090-35-2 | |

| Record name | Ethene-1,1-diamine, 2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071090352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene-1,1-diamine, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Nitroethene 1,1 Diamine and Its Derivatives

Preparative Routes from Nitroalkenes and Amines

The synthesis of 2-nitroethene-1,1-diamines is predominantly achieved through the reaction of suitable nitroalkene precursors with amines. These methods offer a direct and efficient pathway to the core structure and its derivatives.

Condensation Reactions with Suitable Precursors

Direct condensation reactions provide a fundamental approach to 2-nitroethene-1,1-diamines. These reactions typically involve a nitroalkene bearing leaving groups that are displaced by amines. A common starting point is the condensation of nitromethane (B149229) with carbon disulfide in the presence of a base like potassium hydroxide (B78521) in ethanol (B145695). rsc.org The resulting intermediate can then be further reacted to yield the desired diamine.

Another approach involves the reaction of nitroalkenes with amines under various conditions. For instance, the reaction of β-nitroenamines with amines and aromatic aldehydes can be catalyzed by 2,2,2-trifluoroethanol, which is thought to activate the aldehyde via hydrogen bonding. rsc.org

Reactions with 1,1-Bis(methylthio)-2-nitroethene

A widely employed and highly effective precursor for the synthesis of 2-nitroethene-1,1-diamines is 1,1-bis(methylthio)-2-nitroethene. This compound readily reacts with a variety of amines, where the methylthio groups act as excellent leaving groups.

The reaction of 1,1-bis(methylthio)-2-nitroethene with one equivalent of an amine typically yields a monosubstituted intermediate, an N-substituted-1-(methylthio)-2-nitroethenamine. Subsequent reaction with a second amine, which can be the same or different, affords the N,N'-disubstituted-2-nitroethene-1,1-diamine. researchgate.net This stepwise approach allows for the synthesis of both symmetrical and unsymmetrical diamines. For example, refluxing 1,1-bis(methylthio)-2-nitroethene with one equivalent of an amine in absolute methanol (B129727) for 8 hours can produce the corresponding N-substituted-1-(methylthio)-2-nitroethenamines. These intermediates can then be reacted with another amine to yield the final product. researchgate.net

The reaction with diamines can lead to the formation of cyclic 2-nitroethene-1,1-diamine derivatives. rsc.org For instance, the reaction of 1,1-bis(methylthio)-2-nitroethene with ethylenediamine (B42938) results in the formation of a cyclic ketene (B1206846) aminal. nih.gov The reaction conditions are often mild, with many reactions proceeding smoothly in solvents like ethanol at reflux without the need for a catalyst. nih.gov

| Precursor | Amine(s) | Product | Conditions | Yield (%) |

| 1,1-Bis(methylthio)-2-nitroethene | Ethylenediamine | Cyclic N,N'-ethyleno-2-nitroethene-1,1-diamine | Ethanol, Reflux | Not specified |

| 1,1-Bis(methylthio)-2-nitroethene | Various amines (1 equiv.), then another amine | N,N'-disubstituted-2-nitroethene-1,1-diamine | Methanol, Reflux | Not specified |

Multicomponent Reaction Approaches for Substituted Analogues

Multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules in a single step, and they have been successfully applied to the synthesis of substituted this compound analogues. These reactions often utilize 1,1-bis(methylthio)-2-nitroethene as a key building block.

A notable example is the four-component reaction for the synthesis of 1,4-dihydropyridine-fused-1,3-diazaheterocycles. This reaction involves refluxing a mixture of 1,1-bis(methylthio)-2-nitroethylene, a 1,n-diamine, an arylaldehyde, and malononitrile (B47326) in ethanol with a catalytic amount of piperidine. rsc.orgscispace.com This approach provides a straightforward route to complex heterocyclic structures incorporating the this compound motif.

Another MCR involves the reaction of ethylenediamine, 1,1-bis(methylthio)-2-nitroethene, 2-hydroxy-1,4-naphthoquinone, and aromatic aldehydes to synthesize benzo[g]imidazo[1,2-a]quinolinedione derivatives. rsc.org

| Component 1 | Component 2 | Component 3 | Component 4 | Product | Catalyst |

| 1,1-Bis(methylthio)-2-nitroethylene | 1,n-Diamine | Arylaldehyde | Malononitrile | 1,4-Dihydropyridine-fused-1,3-diazaheterocycle | Piperidine |

| Ethylenediamine | 1,1-Bis(methylthio)-2-nitroethene | 2-Hydroxy-1,4-naphthoquinone | Aromatic Aldehyde | Benzo[g]imidazo[1,2-a]quinolinedione derivative | None specified |

Functionalization and Derivatization Techniques

The inherent reactivity of the this compound scaffold allows for a variety of functionalization and derivatization reactions, enabling the synthesis of a diverse range of analogues with tailored properties.

N-Substitution Reactions for Diverse Analogues

The amino groups of this compound are nucleophilic and can readily undergo substitution reactions to introduce a wide range of substituents. This allows for the creation of libraries of N-substituted analogues.

N-Arylation of 2-nitroethene-1,1-diamines can be achieved using diaryliodonium triflates in the presence of a base and a copper(I) chloride catalyst in dimethylformamide. colab.ws This method allows for the introduction of various aryl groups onto the nitrogen atoms.

Furthermore, the synthesis of N,N'-disubstituted derivatives is often achieved through the sequential reaction of 1,1-bis(methylthio)-2-nitroethene with different amines, as previously described. researchgate.net This provides a versatile route to a vast array of N-alkyl and N-aryl substituted compounds.

| Substrate | Reagent | Product | Conditions |

| This compound (monosubstituted) | Diaryliodonium triflate | N-Aryl-2-nitroethene-1,1-diamine | CuCl, Base, DMF |

| N-substituted-1-(methylthio)-2-nitroethenamine | Various amines | N,N'-disubstituted-2-nitroethene-1,1-diamine | Reflux |

Introduction of Diverse Chemical Moieties and Heterocyclic Fragments

The this compound core serves as a versatile platform for the construction of more complex molecules, including various heterocyclic systems. The reactive nature of the enamine and nitro functionalities allows for a range of cyclization and condensation reactions.

For instance, the reaction of 2-nitroethene-1,1-diamines with α-bromoacetophenones in the presence of potassium carbonate can lead to the formation of pyrrolo[1,2-a]pyrimidine (B7980946) derivatives. rsc.org This reaction proceeds via an initial aza-ene reaction followed by tautomerization and intramolecular cyclization. rsc.org

Another significant application is the synthesis of azaxanthone derivatives. The indium triflate-catalyzed reaction of N,N-dialkyl-2-nitro-ethene-1,1-diamines with 3-formylchromones yields functionalized azaxanthones in good yields (up to 88%). rsc.orgresearchgate.net The proposed mechanism involves a Henry reaction followed by the elimination of water and a 6π-electrocyclization. rsc.orgresearchgate.net

The synthesis of aryl-substituted 2-aminopyridine (B139424) derivatives has also been reported through the cyclocondensation of 1,1-enediamines with vinamidinium salts in the presence of a base like triethylamine (B128534) in DMSO at 80 °C. nih.gov

| This compound Derivative | Reactant(s) | Product Heterocycle | Conditions | Yield (%) |

| Cyclic 2-nitroethene-1,1-diamines | α-Bromoacetophenones | Pyrrolo[1,2-a]pyrimidines | K₂CO₃, DMF, 120 °C | High yields |

| N,N-dialkyl-2-nitro-ethene-1,1-diamine | 3-Formylchromones | Azaxanthones | In(OTf)₃, Ethanol, Reflux | Up to 88% |

| 1,1-Enediamines | Vinamidinium salts | Aryl-substituted 2-aminopyridines | Et₃N, DMSO, 80 °C | Not specified |

Formation of Cyclic and Acyclic Derivatives

The versatile reactivity of this compound and its precursors allows for the synthesis of a wide array of both cyclic and acyclic derivatives. These derivatives are often valuable building blocks in the construction of complex heterocyclic systems. A common and efficient pathway to these compounds involves the use of 1,1-bis(methylthio)-2-nitroethene as a key starting material. rsc.orgnih.gov

The general strategy for synthesizing acyclic N,N'-disubstituted-2-nitroethene-1,1-diamine derivatives involves a two-step process. Initially, 1,1-bis(methylthio)-2-nitroethene is reacted with one equivalent of an amine, leading to the formation of an N-substituted-1-(methylthio)-2-nitroethenamine intermediate. Subsequent reaction of this intermediate with a second, different or identical, amine yields the desired acyclic derivative. nih.gov

Cyclic derivatives, on the other hand, are typically formed through the reaction of 1,1-bis(methylthio)-2-nitroethene with various diamines. This reaction proceeds via the elimination of two molecules of methylthiol (CH₃SH), leading to the formation of a cyclic nitro-ene-1,1-diamine. rsc.orgresearchgate.net These cyclic structures serve as important scaffolds for the synthesis of fused heterocyclic compounds. researchgate.netscispace.com

Formation of Acyclic Derivatives

The synthesis of acyclic this compound derivatives is a versatile method for introducing a variety of substituents onto the diamine framework. The stepwise reaction of 1,1-bis(methylthio)-2-nitroethene with amines provides a controlled approach to obtaining unsymmetrically substituted products. nih.gov

Several 1-[N-(heteroaromatic-methyl)-N-methyl]amino-1-methylamino-2-nitroethenes have been synthesized and have shown notable insecticidal activities. jst.go.jp Modifications of these structures, such as altering the amino groups or the substituents on the heteroaromatic ring, have been explored to optimize their biological properties. jst.go.jp

Table 1: Synthesis of Acyclic this compound Derivatives

| Starting Material 1 | Starting Material 2 | Derivative Formed | Yield (%) | Reference |

| N-substituted-1-(methylthio)-2-nitroethenamines | Appropriate amine | N,N'-disubstituted-2-nitroethene-1,1-diamine derivatives | 56-69 | nih.gov |

| 1,1-bis(methylthio)-2-nitroethene | N-methyl-N-(heteroarylmethyl)amine | 1-[N-(heteroaromatic-methyl)-N-methyl]amino-1-methylamino-2-nitroethenes | Not Specified | jst.go.jp |

Formation of Cyclic Derivatives

The reaction of 1,1-bis(methylthio)-2-nitroethene with diamines is a cornerstone for the synthesis of cyclic this compound derivatives. These cyclic compounds are valuable intermediates in multicomponent reactions for the preparation of complex fused heterocyclic systems. rsc.orgresearchgate.net

For instance, cyclic nitro-ene-1,1-diamines can participate in reactions with various electrophiles to generate highly functionalized heterocycles. scispace.com One notable example is the K₂CO₃-promoted synthesis of pyrrolo[1,2-a]pyrimidines from the reaction of α-bromoacetophenones with 2-nitroethene-1,1-diamines. scispace.comresearchgate.net The reaction proceeds through an initial aza-ene reaction, followed by tautomerization and intramolecular cyclization. scispace.com

Another important application is the synthesis of 1,4-dihydropyridine-fused-1,3-diazaheterocycle derivatives. This is achieved by refluxing a mixture of 1,1-bis(methylthio)-2-nitroethylene, a 1,n-diamine, an arylaldehyde, and malononitrile in the presence of a basic catalyst like piperidine. rsc.orgresearchgate.net

Furthermore, indium triflate has been utilized as a catalyst in the reaction of (Z)-N-methyl-1-(methylthio)-2-nitroethenamine with 3-formylchromone to produce azaxanthone derivatives in good yields. The proposed mechanism involves an initial Henry reaction, followed by dehydration and a 6π-electrocyclization. rsc.orgresearchgate.netsemanticscholar.orgclockss.org

Table 2: Synthesis of Cyclic Derivatives from this compound and its Precursors

| Reactants | Catalyst/Reagent | Product | Yield (%) | Reference |

| 1,1-bis(methylthio)-2-nitroethene, 1,n-diamine, arylaldehyde, malononitrile | Piperidine | 1,4-dihydropyridine-fused-1,3-diazaheterocycle derivatives | Not Specified | rsc.orgresearchgate.net |

| α-bromoacetophenone, 2-nitroethene-1,1-diamines | K₂CO₃ | Pyrrolo[1,2-a]pyrimidine derivatives | Not Specified | scispace.comresearchgate.net |

| (Z)-N-methyl-1-(methylthio)-2-nitroethenamine, 3-formylchromone | In(OTf)₃ | Azaxanthone derivatives | up to 88 | rsc.orgresearchgate.net |

| Ninhydrin (B49086), malononitrile, nitro-enediamine | Not Specified | Fused oxa-aza[3.3.3]propellanes | High | scispace.com |

| Acenaphthoquinone, this compound derivatives | Not Specified | Azocine (B12641756) derivatives | Not Specified | researchgate.net |

Chemical Reactivity, Reaction Mechanisms, and Transformational Pathways of 2 Nitroethene 1,1 Diamine Scaffolds

Nucleophilic and Electrophilic Characteristics in Organic Transformations

The ethylene (B1197577) moiety in 2-nitroethene-1,1-diamine and its derivatives is a polarized push-pull alkene. This polarization results in C1 exhibiting electrophilic character and C2 displaying nucleophilic character. rsc.org The presence of the strongly electron-withdrawing nitro group enhances the electrophilicity of the molecule, making the nitroethylene (B32686) substructure an effective Michael acceptor. rsc.orgpsu.edu Conversely, the electron-donating amino groups, and in some derivatives, a methylthio group, contribute to the nucleophilic character at C2, making it a good Michael donor. rsc.org

This dual reactivity allows 2-nitroethene-1,1-diamines to act as versatile building blocks in organic synthesis. rsc.orgscispace.com They can react as bisnucleophilic reagents with various electrophiles to construct highly functionalized heterocyclic compounds. rsc.orgscispace.com For instance, the electrophilic nature of the nitroalkene is harnessed in Friedel-Crafts type reactions, although catalysis is often required to sufficiently activate the substrate for reaction with weakly nucleophilic aromatic compounds. psu.edu

Cycloaddition and Cyclization Reactions for Heterocycle Synthesis

This compound and its derivatives are valuable precursors for the synthesis of a diverse array of heterocyclic and fused heterocyclic compounds. nih.govrsc.org Their ability to participate in cycloaddition and cyclization reactions is a cornerstone of their synthetic utility. nih.govyoutube.com

These scaffolds undergo various cyclization reactions, often initiated by their nucleophilic or electrophilic centers. For example, they can react with α,β-unsaturated acyl isothiocyanates to form intermediates that subsequently cyclize under acidic conditions to yield 1,3-thiazin-4-one derivatives. researchgate.net In the presence of a different reagent, such as diethyl azodicarboxylate, oxidative cyclization can lead to 4-nitro-1,2-thiazol-5(2H)-imine derivatives. researchgate.net

Furthermore, 2-nitroethene-1,1-diamines are employed in multi-component reactions to generate complex heterocyclic systems. A notable example is the one-pot reaction with ninhydrin (B49086) and malononitrile (B47326), which produces bridged heterocycles. rsc.org The mechanism involves a sequence of Knoevenagel condensation, Michael addition, nucleophilic attack, and subsequent cyclization and tautomerization steps. rsc.orgscispace.com

The versatility of these compounds extends to the synthesis of various other heterocyclic systems, including:

Azaxanthones: Formed via an Indium(III) triflate-catalyzed reaction with 3-formylchromone, proceeding through a Henry reaction and subsequent 6π-electrocyclization. rsc.orgnih.gov

Pyrrolo[1,2-a]pyrimidines: Prepared through a reaction with bromoacetophenone in the presence of a base, involving an aza-ene reaction followed by tautomerization and intramolecular cyclization. rsc.orgnih.gov

Imidazo[1,2-a]pyrrolo[3,4-e]pyridines: Synthesized via catalyst-free methods. nih.gov

Perfluoroalkyl-substituted 2-oxopyridine-fused 1,3-diazaheterocycles: Formed in a one-pot reaction involving in situ generated cyclic ene-1,1-diamine, which participates in an aza-ene reaction followed by tautomerization and cyclization. nih.gov

Table 1: Examples of Heterocycles Synthesized from this compound Derivatives

| Heterocycle Class | Reactants | Key Reaction Steps |

| 1,3-Thiazin-4-ones | α,β-Unsaturated acyl isothiocyanates | Nucleophilic addition, Acid-catalyzed cyclization |

| 4-Nitro-1,2-thiazol-5(2H)-imines | α,β-Unsaturated acyl isothiocyanates, Diethyl azodicarboxylate | Nucleophilic addition, Oxidative cyclization |

| Bridged Heterocycles | Ninhydrin, Malononitrile | Knoevenagel condensation, Michael addition, Cyclization |

| Azaxanthones | 3-Formylchromone | Henry reaction, 6π-Electrocyclization |

| Pyrrolo[1,2-a]pyrimidines | Bromoacetophenone | Aza-ene reaction, Tautomerization, Cyclization |

Intramolecular Rearrangements and Tautomeric Equilibria

The structure of this compound allows for the existence of various tautomeric forms and resonance structures, the prevalence of which can be influenced by factors such as the solvent and pH. researchgate.net One of the key tautomeric equilibria is the nitro-aci-nitro tautomerism. Some isomers can exist in a dynamic equilibrium due to a low rotational barrier around the C1-C2 double bond. researchgate.net

In solution, these compounds can exist as different tautomers, a phenomenon that has been studied for related heterocyclic systems like nitroacridines. nih.gov The equilibrium between different forms, such as amino and imino tautomers, can be significantly affected by the pH of the solution. nih.gov For instance, in nitroacridines, the aminoacridine configuration is favored at acidic pH, while some isomers convert to the iminoacridan form at neutral or basic pH. nih.gov The study of such equilibria is crucial for understanding the reactivity and biological activity of these compounds. clockss.orgwuxiapptec.com

Redox Processes and Electron Transfer Dynamics

The "push-pull" electronic nature of this compound, with its electron-donating amino groups and electron-withdrawing nitro groups, creates a molecule with multiple redox centers. researchgate.netepa.gov This unbalanced electron distribution facilitates intramolecular electron transfer reactions. researchgate.netepa.gov The electrochemical reduction of this compound can trigger a cascade of follow-up processes leading to its complete decomposition. researchgate.netresearchgate.net

Studies have shown that the electrochemical reduction in both aqueous and non-aqueous solutions can initiate these degradation pathways, which may be analogous to thermal decomposition. researchgate.net Radical intermediates have been detected during these processes, particularly in aprotic media. researchgate.netresearchgate.net The dynamics of these processes, including the turning of the nitro groups, can result in intramolecular spin-density (electron) transfer. researchgate.net

The reduction of nitroaromatic compounds, a related class of molecules, often proceeds through a multi-step electron transfer process, forming various intermediates such as anion-radicals, nitroso compounds, and hydroxylamines. nih.gov The energetics of the initial electron transfer is a key factor in these reactions. nih.gov The principles of electron transfer dynamics, including the role of intramolecular vibrational modes and vibrational relaxation, are fundamental to understanding these processes. ias.ac.inrsc.org

Mechanism Elucidation of Specific Reactions (e.g., with Acyl Isothiocyanates)

The reaction of N,N'-dialkyl-2-nitroethene-1,1-diamines with acyl isothiocyanates provides a clear example of the reactivity of this scaffold. Acyl isothiocyanates possess two primary electrophilic centers at the isothiocyanate and carbonyl carbon atoms. arkat-usa.org The strong electron-withdrawing nature of the acyl group enhances the reactivity of the isothiocyanate moiety, making it susceptible to nucleophilic attack. arkat-usa.org

In the reaction with N,N'-dimethyl-2-nitroethene-1,1-diamine, the nucleophilic diamine attacks the electrophilic carbon of the acyl isothiocyanate. This initial addition leads to the formation of a 3,3-diamino-2-nitroacrylthioamide intermediate. researchgate.net This intermediate can then undergo further transformations depending on the reaction conditions. For example, acid-catalyzed cyclization of this intermediate furnishes 1,3-thiazin-4-one derivatives. researchgate.net This reaction highlights how the inherent nucleophilicity of the diamine component of the this compound scaffold drives the initial step of the reaction sequence.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 2-nitroethene-1,1-diamine and its derivatives. It provides critical insights into the molecular framework, electron distribution, and dynamic processes within the molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the hydrogen atoms within the this compound molecule. The chemical shifts of the vinylic proton and the amine protons are particularly revealing of the electronic environment. In "push-pull" ethylenes, the chemical shift of the vinylic proton is influenced by the degree of electron density at the carbon atom to which it is attached. researchgate.netlibretexts.org The amino protons (NH₂) would be expected to appear as a broad signal, the position of which can be sensitive to solvent, concentration, and temperature due to hydrogen bonding. mnstate.edu For substituted derivatives, such as N,N'-dimethyl-2-nitro-1,1-ethenediamine, the signals from the methyl groups provide further structural information. nih.gov

Illustrative ¹H NMR Data for a Substituted this compound Derivative

| Protons | Illustrative Chemical Shift (δ, ppm) |

|---|---|

| Vinylic H | ~6.5 |

| NH | ~10.3 (broad s) |

| N-CH₃ | ~2.35 (s) |

Note: Data is based on a related compound, 1-(methylamino)-1-(methylthio)-2-nitroethene, and serves for illustrative purposes only. tsijournals.com

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of this compound. The chemical shifts of the two olefinic carbons are of particular interest. Due to the strong polarization in push-pull systems, the carbon atom bonded to the nitro group (C2) is significantly deshielded (appears at a higher ppm value), while the carbon atom bonded to the two amino groups (C1) is more shielded (appears at a lower ppm value). libretexts.orgbhu.ac.in The difference in the chemical shifts of these two carbons (ΔδC=C) is often used as a quantitative measure of the push-pull effect. tandfonline.com

Typical ¹³C NMR Chemical Shift Ranges for Push-Pull Alkenes

| Carbon Atom | Typical Chemical Shift Range (δ, ppm) |

|---|---|

| C=O, C=S (acceptor groups) | 170 - 220 |

| C=C (alkene) | 100 - 170 |

| C-N | 30 - 65 |

Note: This table provides general ranges for carbons in similar electronic environments. libretexts.orgbhu.ac.inwisc.edu

The significant delocalization of π-electrons in this compound, from the amino groups to the nitro group, imparts a partial double bond character to the C1-N bonds and reduces the bond order of the C=C double bond. This leads to a restricted rotation around the C=C bond, a phenomenon that can be studied using dynamic NMR spectroscopy. tandfonline.comnih.gov At different temperatures, the rate of rotation can change, leading to observable changes in the NMR spectrum, such as the coalescence of signals. The energy barrier for this rotation (ΔG‡) can be calculated from these experiments and provides a quantitative measure of the push-pull effect. scispace.comacs.org Studies on related 1,1-diamino-2-nitroethylenes have shown that the degree of delocalization and the rotational barrier are influenced by the nature of the substituents on the nitrogen atoms. nih.govscispace.com For instance, in 1,1-bis(dimethylamino)-2-nitroethylene, the equivalence of the N-CH₃ groups in the NMR spectrum suggests a decreased double bond character around the N-C1 bond.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, such as FT-IR, are essential for identifying the functional groups present in this compound.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its key functional groups. The most prominent of these are the stretching vibrations of the nitro (NO₂) and amino (NH₂) groups. The nitro group typically exhibits two strong absorption bands: an asymmetric stretch and a symmetric stretch. The amino group shows N-H stretching vibrations. The C=C double bond stretching frequency is also an important diagnostic peak, which can be influenced by the push-pull nature of the molecule. nih.gov

Characteristic FT-IR Absorption Bands for Relevant Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Stretching | 3500 - 3300 |

| C-H | Stretching | 3100 - 3000 |

| C=C | Stretching | 1650 - 1600 |

| Nitro (NO₂) | Asymmetric Stretching | 1550 - 1500 |

| Nitro (NO₂) | Symmetric Stretching | 1360 - 1290 |

Note: These are general ranges and the exact positions for this compound may vary. udel.edu

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization, which helps in confirming its structure. Due to the presence of nitrogen atoms, the molecular ion peak would be expected to follow the nitrogen rule, appearing at an odd nominal mass if it contains an odd number of nitrogen atoms. libretexts.org

The fragmentation of related nitro compounds often involves the loss of the nitro group (NO₂) or parts of it, such as the loss of an NO radical (a mass loss of 30 Da). nih.govresearchgate.net The fragmentation of the diaminoethylene portion would likely proceed through pathways characteristic of amines, such as alpha-cleavage. The specific fragmentation pattern provides a fingerprint that can be used for the identification of the compound and its metabolites or degradation products.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of this compound and its derivatives. It provides high-accuracy mass measurements, enabling the determination of elemental compositions and the differentiation between compounds with similar nominal masses.

Research findings have demonstrated the application of HRMS in various contexts. For instance, in studies involving derivatives, HRMS has been performed on instruments like the Agilent LC/Msd TOF to confirm molecular structures. semanticscholar.org The technique is critical in identifying reaction by-products. During the chlorination of ranitidine (B14927), a complex molecule incorporating the N'-methyl-2-nitro-1,1-ethenediamine moiety, HPLC coupled with HRMS (HPLC/HRMS) was used to identify chlorinated by-products, such as N-chloro-N-(2-(((chloro-5-((dimethylamino)methyl)furan-2-yl)methyl)sulfinyl)ethyl)-N-methyl-2-nitroethene 1,1-diamine. researchgate.netdoaj.org

In mechanistic studies, HRMS is used to track transient species. During the formation of N-nitrosodimethylamine (NDMA) from ranitidine, high-resolution mass spectrometry identified a critical intermediate with a mass-to-charge ratio (m/z) of [M+H]⁺ = 365.1049, corresponding to the molecular formula C₁₃H₂₁N₄O₄SCl. acs.org This level of precision is vital for confirming the elemental makeup of intermediates and proposing reaction pathways.

Table 1: Application of HRMS in the Analysis of this compound Derivatives

| Analyte/Context | Instrument/Technique | Findings | Reference |

|---|---|---|---|

| (Z)-N-(4-methoxyphenethyl)-2-nitroethene-1,1-diamine | Agilent LC/Msd TOF | Confirmation of molecular structure | semanticscholar.org |

| Ranitidine Chlorination By-product | HPLC/HRMS | Identification of N-chloro-N-(2-(((chloro-5-((dimethylamino)methyl)furan-2-yl)methyl)sulfinyl)ethyl)-N'-methyl-2-nitroethene 1,1-diamine | researchgate.netdoaj.org |

| NDMA Formation from Ranitidine | High-Resolution Mass Spectrometry | Identification of ranitidine ([M+H]⁺ = 315.1485) and a key chlorinated intermediate ([M+H]⁺ = 365.1049) | acs.org |

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure

X-ray diffraction techniques are fundamental in determining the three-dimensional atomic arrangement of this compound derivatives in the solid state, providing definitive information on conformation, configuration, and intermolecular interactions.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction provides the most precise structural data. Studies on compounds synthesized from N,N'-dimethyl-2-nitroethene-1,1-diamine have yielded detailed crystallographic information. For example, the crystal structure of a chromeno-pyridine derivative was solved, revealing an orthorhombic crystal system with the space group Fdd2. iucr.org The analysis detailed the conformation of the pyran ring and the dihedral angles between the various ring systems within the molecule. iucr.org Furthermore, it identified key intermolecular interactions, such as C—H···O hydrogen bonds and π—π stacking, which govern the crystal packing. iucr.org Another study on a different N,N'-disubstituted derivative identified a monoclinic space group (P2₁/n) and showed the inclusion of a solvent molecule in the crystal lattice. mdpi.com

Table 2: Crystallographic Data for a Derivative of N,N'-dimethyl-2-nitroethene-1,1-diamine

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₄H₁₃N₃O₄ | iucr.org |

| Crystal System | Orthorhombic | iucr.org |

| Space Group | Fdd2 | iucr.org |

| a (Å) | 24.0182 (13) | iucr.org |

| b (Å) | 26.8445 (14) | iucr.org |

| c (Å) | 7.9140 (4) | iucr.org |

| V (ų) | 5102.6 (5) | iucr.org |

Powder X-ray Diffraction for Morphological and Polymorphic Characterization

Powder X-ray diffraction (PXRD) is the primary technique for characterizing crystalline powders, identifying polymorphic forms, and monitoring solid-state transformations. The study of ranitidine hydrochloride, a salt of an N'-methyl-2-nitroethene-1,1-diamine derivative, serves as a key example of the utility of PXRD. researchgate.net

Ranitidine hydrochloride is known to exist in at least two polymorphic forms, designated Form 1 and Form 2. researchgate.netgoogle.com PXRD is the definitive method used to distinguish between these forms, each of which possesses a unique diffraction pattern. google.com Form 2 is reported to be the more stable polymorph. researchgate.net PXRD is also crucial for studying the effects of manufacturing processes, such as milling, on the solid state of the material. It has been shown that mechanical stress can induce a polymorphic transformation of ranitidine hydrochloride from Form 1 to Form 2, often through an intermediate amorphous phase. researchgate.netresearchgate.net The purity of different crystal forms is also confirmed using techniques like HPLC, with PXRD used to identify the specific polymorph. researchgate.net

Electrochemical and Electron Spin Resonance (ESR) Spectroscopic Studies

The investigation of redox processes and transient radical species involving this compound derivatives necessitates the use of specialized techniques like electrochemistry and Electron Spin Resonance (ESR) spectroscopy.

In-situ Simultaneous Electrochemical ESR Measurements for Radical Intermediates

While direct reports of in-situ simultaneous electrochemical ESR measurements on the parent this compound are not prevalent, studies on related systems strongly indicate the formation of radical intermediates during chemical reactions. The formation of NDMA from ranitidine during chloramination provides compelling indirect evidence for the involvement of such species. acs.orgresearchgate.net Mechanistic studies propose the generation of aminyl radicals from the one-electron oxidation of amine precursors. acs.org The presence of these radicals is supported by experiments using radical scavengers, which inhibit the formation of the final product. researchgate.netlib4ri.ch

Electrochemical methods are also relevant to the synthesis of related heterocyclic structures. The electrochemical synthesis of indoline (B122111) derivatives from N-(2-bromophenyl)-N-methyl-2-nitroethene-1,1-diamine involves an anodic oxidation step that generates a radical intermediate, initiating cyclization. A simultaneous electrochemical ESR experiment would be the ideal technique to directly detect and characterize these short-lived paramagnetic intermediates as they are generated at an electrode surface, providing definitive proof of their existence and insight into their electronic structure.

Elucidation of Dynamic Processes and Spin-Density Transfer

The elucidation of dynamic processes and the distribution of unpaired electron spin (spin density) in radical intermediates are critical for a complete understanding of reaction mechanisms. ESR spectroscopy is the principal tool for such investigations. The study of radical intermediates in the degradation of ranitidine suggests that aminyl radicals and subsequently formed N-peroxyl radicals are key transient species. acs.orgresearchgate.net

Computational and Theoretical Chemistry of 2 Nitroethene 1,1 Diamine Systems

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Blood-Brain Barrier (BBB) Permeation Prediction Using Computational Models

The ability of a molecule to cross the blood-brain barrier (BBB) is a critical factor in the development of therapeutics for the central nervous system (CNS). Computational models are essential tools for predicting this permeability, thereby reducing the need for extensive experimental testing in the early stages of drug discovery. These models typically rely on the calculation of various physicochemical properties and molecular descriptors that are known to influence a compound's ability to traverse the highly selective BBB.

Prediction of BBB permeation is complex, involving passive diffusion and potentially active transport mechanisms. For passive diffusion, key determinants include lipophilicity, molecular size, and polarity. Machine learning algorithms, such as decision trees and support vector machines, are often trained on datasets of compounds with known BBB permeability to identify the most predictive descriptors. nih.govnih.gov Commonly used and highly significant descriptors in these models include the logarithm of the partition coefficient (logP), topological polar surface area (TPSA), the count of hydrogen bond donors and acceptors, and molecular weight. nih.govresearchgate.net Generally, compounds with high lipophilicity, low polar surface area, and low molecular weight are more likely to cross the BBB via passive diffusion.

For 2-Nitroethene-1,1-diamine, publicly available computed properties can be used to estimate its potential for BBB permeation. By analyzing these key descriptors, a preliminary assessment can be made.

| Property | Computed Value | Significance in BBB Permeation |

|---|---|---|

| Molecular Weight | 103.08 g/mol | Low molecular weight is favorable for crossing the BBB. |

| XLogP3 | -0.8 | Negative value indicates high polarity and low lipophilicity, which is generally unfavorable for passive diffusion across the BBB. |

| Hydrogen Bond Donor Count | 2 | A low number of hydrogen bond donors is preferred for BBB penetration. |

| Hydrogen Bond Acceptor Count | 4 | A low number of hydrogen bond acceptors is preferred for BBB penetration. |

| Polar Surface Area (PSA) | 97.9 Ų | High PSA is generally associated with poor BBB permeability. |

Data sourced from PubChem CID 189193. nih.gov

Based on these computed properties, the low molecular weight of this compound is favorable for BBB permeation. However, its high polarity, indicated by a negative XLogP3 value and a relatively high Polar Surface Area, suggests that the molecule is unlikely to efficiently cross the blood-brain barrier through passive diffusion.

Prediction of Molecular Interactions and Biological Activity Profiles

Computational methods are widely used to predict the molecular interactions and potential biological activities of chemical compounds. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are employed to correlate a molecule's structural features with its biological effects. aimspress.comnih.gov

The this compound scaffold, characterized by geminal amino groups and a nitro group on a double bond, possesses a "push-pull" electronic system. The electron-donating amino groups and the electron-withdrawing nitro group create an unbalanced electron distribution, which is a key feature for its chemical reactivity and potential for molecular interactions. researchgate.net This class of compounds, known as nitro-1,1-enediamines (EDAMs), are recognized as versatile building blocks for synthesizing a variety of heterocyclic compounds with diverse pharmacological activities. nih.govresearchgate.net

QSAR studies on related nitroaromatic compounds have identified several classes of molecular descriptors that are crucial for predicting their biological activity and toxicity. nih.gov These descriptors provide a quantitative representation of the molecule's physicochemical characteristics, which can be correlated with its ability to interact with biological macromolecules.

| Descriptor Class | Examples | Relevance to Molecular Interactions |

|---|---|---|

| Constitutional | Molecular Weight, Number of double bonds | Relates to the overall size and composition of the molecule. |

| Topological | Kier-Hall electrotopological states | Describes atomic connectivity and branching, influencing how the molecule fits into a binding site. |

| Electronic | Partial charges on atoms, Dipole moment | Governs electrostatic interactions, hydrogen bonding, and reaction mechanisms. |

| Hydrophobicity | LogP, LogKow | Crucial for membrane permeability and hydrophobic interactions with protein targets. |

| Functional Groups | Number of nitro groups, Number of amino groups | Specific functional groups often act as pharmacophores, directly participating in binding. |

Descriptor classes commonly used in QSAR studies of nitro compounds. aimspress.comnih.gov

By calculating these descriptors for this compound, it is possible to build predictive models for its biological activity profile. The prominent "push-pull" nature suggests that the molecule could engage in significant electrostatic and hydrogen bonding interactions with biological targets. Its utility as a precursor in the synthesis of pharmacologically active heterocycles further underscores the potential for this chemical scaffold in medicinal chemistry. nih.gov

Topological Analysis (e.g., Bader's Theory, EDA-NOCV) for Local Reactivity and Trigger Bonds

Topological analysis provides profound insights into the nature of chemical bonds and reactivity by examining the properties of the electron density. Bader's Quantum Theory of Atoms in Molecules (QTAIM) and the Energy Decomposition Analysis with Natural Orbitals for Chemical Valence (EDA-NOCV) are powerful computational methods used for this purpose. mdpi.commdpi.com

QTAIM analyzes the topology of the electron density (ρ) to partition a molecule into atomic basins and characterize the bonds between them. A key concept in QTAIM is the bond critical point (BCP), a point between two atoms where the electron density is a minimum along the bond path but a maximum in the perpendicular directions. The properties at the BCP, such as the value of the electron density itself and its Laplacian (∇²ρ), reveal the nature of the interaction (e.g., shared-shell covalent vs. closed-shell ionic or van der Waals).

In the context of energetic materials like nitroalkenes, QTAIM is particularly useful for identifying "trigger bonds." scispace.comsemanticscholar.org These are typically the weakest bonds in the molecule, and their cleavage is often the initial step in decomposition or detonation. The C-NO₂ bond is frequently identified as a trigger bond in nitroaromatic and nitroalkene compounds. scispace.comresearchgate.net Theoretical calculations of homolytic bond dissociation energies (BDEs) are a primary method for quantifying the strength of these bonds and predicting their susceptibility to breaking. semanticscholar.orgresearchgate.net

The EDA-NOCV method offers a complementary perspective by partitioning the interaction energy between molecular fragments into distinct physical components: electrostatic interaction, Pauli repulsion, and orbital interaction. vu.nlscm.com The orbital interaction term can be further decomposed into contributions from different types of orbitals (σ, π, δ), providing a detailed picture of the bonding. mdpi.comias.ac.in This analysis clarifies the nature of charge transfer and orbital mixing, such as σ-donation and π-backdonation, which are fundamental to understanding chemical reactivity and bond activation. mdpi.com For a molecule like this compound, an EDA-NOCV analysis could be performed by considering the interaction between a diaminoethene fragment and a nitro group, revealing the electronic factors that stabilize the C-NO₂ bond.

Synthetic Utility and Applications As Building Blocks in Organic Synthesis

Scaffolds for Heterocyclic Compound Synthesis

The inherent reactivity of 2-nitroethene-1,1-diamine and its derivatives, often referred to as nitro-1,1-enediamines (EDAMs), makes them exceptional starting materials for the synthesis of a wide range of heterocyclic compounds. rsc.org These compounds serve as bisnucleophilic reagents, capable of reacting with various electrophiles to construct highly functionalized ring systems. rsc.org

Pyrimidine (B1678525) Derivatives

2-Nitroethene-1,1-diamines are valuable precursors for the synthesis of various fused pyrimidine derivatives. For instance, they have been successfully employed in the preparation of pyrrolo[1,2-a]pyrimidine (B7980946) derivatives. rsc.org In a reaction promoted by potassium carbonate, 2-nitroethene-1,1-diamines react with bromoacetophenone. rsc.org The proposed mechanism involves an initial aza-ene reaction, followed by tautomerization and subsequent intramolecular cyclization to yield the desired pyrrolo[1,2-a]pyrimidine core. rsc.org

Furthermore, these building blocks are instrumental in the silver-catalyzed synthesis of 2-(pyridin-3-yl)-chromeno[2,3-d]pyrimidine derivatives. This reaction proceeds via an electrocyclization cascade reaction of 3-cyanochromone (B1581749) and 1,1-enediamines, resulting in the formation of one C-C bond and three C-N bonds in a single pot, highlighting the efficiency of this synthetic strategy.

Thiazinone and Thiadiazolimine Derivatives

The reactivity of the this compound core has been harnessed for the synthesis of sulfur-containing heterocycles. While direct synthesis of thiazinones from the parent compound requires further investigation, related structures such as 2-(nitromethylene)-1,3-thiazinane have been synthesized. This is achieved by reacting 3-aminopropanethiol (B1201785) with (2-nitroethene-1,1-diyl)bis(methylsulfane). The resulting 2-(nitromethylene)-1,3-thiazinane can then be further elaborated. For example, its reaction with ethyl cyanoacetate (B8463686) and p-methoxybenzaldehyde yields ethyl 6-amino-8-(4-methoxyphenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1-b] google.comresearchgate.netthiazine-7-carboxylate, demonstrating a pathway to complex, fused thiazinane derivatives.

Azaxanthones and Chromenopyrimidines

The synthesis of azaxanthone derivatives has been achieved through an indium triflate-catalyzed reaction involving N,N-dialkyl-2-nitro-ethene-1,1-diamine and 3-formylchromone. The reaction is believed to proceed through a Henry reaction, followed by dehydration and a 6π-electrocyclization to furnish the final azaxanthone product in good yields.

As mentioned previously, chromenopyrimidine derivatives, specifically 2-(pyridin-3-yl)-chromeno[2,3-d]pyrimidines, can be synthesized via a silver-catalyzed electrocyclization cascade reaction between 3-cyanochromone and 1,1-enediamines. This reaction showcases the ability of this compound derivatives to participate in complex multi-bond forming transformations.

Imidazoquinolinedione Derivatives

The versatile reactivity of nitroenamines, a class of compounds to which this compound belongs, makes them suitable precursors for a variety of fused heterocyclic systems. While specific examples for the direct synthesis of imidazoquinolinedione derivatives from this compound are an area of ongoing research, the general reactivity patterns of nitroenamines suggest their potential in constructing such complex scaffolds through multi-component reactions or cycloaddition strategies.

Pyridine (B92270) Derivatives

Cyclic nitro ene-1,1-diamines, which can be derived from this compound precursors, are key intermediates in the synthesis of fused pyridine derivatives. rsc.org For example, an efficient route to 1,4-dihydropyridine-fused-1,3-diazaheterocycle derivatives has been developed. rsc.org This involves a multi-component reaction between 1,1-bis(methylthio)-2-nitroethylene, a 1,n-diamine, an arylaldehyde, and malononitrile (B47326) in the presence of a basic catalyst. rsc.org

Furthermore, the synthesis of perfluoroalkyl-substituted 2-oxopyridine-fused 1,3-diazaheterocycles has been achieved through a one-pot reaction of diamines, ketene (B1206846) dithioacetals (derived from nitro precursors), and 2-perfluoroalkynoates. rsc.org The mechanism involves an in-situ generated cyclic ene-1,1-diamine participating in an aza-ene reaction, followed by intramolecular tautomerization and cyclization. rsc.org

Precursors for Advanced Organic Materials and Pharmaceutical Intermediates

The unique structural and electronic features of this compound make it a valuable precursor for the synthesis of advanced organic materials and key intermediates for the pharmaceutical industry. rsc.org

A prominent example of its application in pharmaceutical synthesis is its role as a key intermediate in the preparation of Ranitidine (B14927). google.comnewdrugapprovals.org Ranitidine, a widely known H2-receptor antagonist used to decrease stomach acid production, contains the N-methyl-2-nitro-1,1-ethenediamine core structure. nih.gov The synthesis of Ranitidine involves the reaction of N-[2-[[[5-(Hydroxymethyl)-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine with dimethylamine. google.com This underscores the importance of the this compound scaffold in accessing complex and medicinally relevant molecules.

Another significant application is in the development of neonicotinoid insecticides. researchgate.net The acyclic neonicotinoid, Nitenpyram, is chemically (E)-N-[(6-chloropyridin-3-yl)methyl]-N-ethyl-N'-methyl-2-nitroethene-1,1-diamine. researchgate.net This class of insecticides acts on the central nervous system of insects. The synthesis of such compounds often utilizes precursors that establish the core this compound structure. researchgate.net

The presence of the nitro group, a well-known energetic functional group, also suggests the potential of this compound and its derivatives as precursors for energetic materials. While this is an area of active research, the fundamental structure provides a basis for the design of new energetic compounds with tailored properties.

Below is a table summarizing the synthetic utility of this compound:

| Application | Specific Derivatives Synthesized | Key Reaction Types |

| Heterocyclic Synthesis | Pyrrolo[1,2-a]pyrimidines, Chromeno[2,3-d]pyrimidines | Aza-ene reaction, Intramolecular cyclization, Electrocyclization cascade |

| Fused Thiazinane Derivatives | Nucleophilic substitution, Cyclocondensation | |

| Azaxanthones | Henry reaction, 6π-electrocyclization | |

| 1,4-Dihydropyridine-fused-1,3-diazaheterocycles, 2-Oxopyridine-fused 1,3-diazaheterocycles | Multi-component reaction, Aza-ene reaction, Intramolecular cyclization | |

| Pharmaceutical Intermediates | Ranitidine Intermediate | Nucleophilic substitution |

| Agrochemicals | Neonicotinoid Insecticides (e.g., Nitenpyram) | Various methods to construct the core structure |

Design of Analogue Libraries for Medicinal Chemistry Applications

The intrinsic reactivity and versatility of this compound (also referred to as nitro-1,1-enediamines or EDAMs) establish it as a valuable scaffold for the design and synthesis of analogue libraries tailored for medicinal chemistry applications. Its capacity to act as a flexible building block enables the generation of diverse collections of heterocyclic compounds, which are crucial for the discovery of new therapeutic agents. nih.govrsc.org More than 85% of all biologically active chemical entities contain a heterocycle, underscoring the importance of this compound class in drug design. The structural framework of this compound serves as a strategic starting point for creating libraries of molecules with a wide range of pharmacological activities, including antitumor, antibacterial, and antileishmanial properties. rsc.org

The design of analogue libraries using this compound is centered on its ability to participate in a variety of chemical transformations that introduce multiple points of diversity. As a bisnucleophilic reagent, it can react with a wide array of electrophiles to produce highly functionalized heterocyclic structures. nih.govrsc.org This reactivity is fundamental to combinatorial chemistry and diversity-oriented synthesis, which are key strategies in modern drug discovery for exploring chemical space and identifying novel bioactive compounds.

One of the key synthetic routes that highlights the utility of this compound in creating analogue libraries is its reaction with bromoacetophenone derivatives. This reaction, promoted by potassium carbonate, leads to the formation of pyrrolo[1,2-a]pyrimidine derivatives. nih.govrsc.org The process involves an initial aza-ene reaction, followed by tautomerization and intramolecular cyclization. nih.govrsc.org By systematically varying the substituents on the bromoacetophenone reactant, a library of diverse pyrrolo[1,2-a]pyrimidine analogues can be readily synthesized. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.

Another powerful approach for generating analogue libraries is through multi-component reactions (MCRs) involving this compound. MCRs are highly efficient for building molecular complexity in a single step and are well-suited for the rapid generation of compound libraries. For instance, a one-pot reaction of ninhydrin (B49086), malononitrile, and this compound yields bridged heterocyclic compounds in high yields. nih.gov The ability to vary each of the three components in this reaction allows for the creation of a large and diverse library of complex bridged systems, which are valuable for screening against various biological targets.

The versatility of this compound is further demonstrated in catalyst-assisted reactions. For example, an indium triflate-catalyzed reaction with 3-formylchromone produces azaxanthone derivatives. nih.gov This transformation proceeds through a Henry reaction, followed by dehydration and a 6π-electrocyclization. nih.gov The amenability of this reaction to different substituted 3-formylchromones and variations of the this compound core allows for the systematic generation of an azaxanthone-based library.

The strategic design of these libraries allows for the exploration of structure-activity relationships (SAR). By creating a series of analogues with systematic structural modifications, medicinal chemists can identify the key molecular features responsible for biological activity and optimize them to develop more potent and selective drug candidates. The diverse heterocyclic cores that can be synthesized from this compound provide a rich foundation for these SAR studies.

The table below summarizes the key heterocyclic scaffolds that can be generated from this compound, forming the basis for diverse analogue libraries in medicinal chemistry.

| Heterocyclic Scaffold | Synthetic Approach | Reactants | Potential for Analogue Library |

| Pyrrolo[1,2-a]pyrimidines | Aza-ene reaction, tautomerization, and intramolecular cyclization | Bromoacetophenone derivatives | High: Variation of substituents on the bromoacetophenone allows for a wide range of analogues. |

| Bridged Heterocycles | One-pot multi-component reaction | Ninhydrin, malononitrile | High: Three points of diversity by varying each of the reactants. |

| Azaxanthones | Indium triflate-catalyzed reaction | 3-Formylchromone derivatives | Moderate to High: Variation in the 3-formylchromone component allows for diverse substitution patterns. |

Biological and Pharmacological Significance of 2 Nitroethene 1,1 Diamine Derivatives

Analgesic Activity and Modulatory Effects (e.g., Agmatine (B1664431) Analogs)

Derivatives of 2-nitroethene-1,1-diamine have been investigated as analogs of agmatine, an endogenous neuromodulator, to develop new analgesic agents. Research has focused on synthesizing N,N'-disubstituted-2-nitroethene-1,1-diamine derivatives with improved lipophilicity to enhance penetration of the blood-brain barrier (BBB), a critical feature for centrally acting analgesics. nih.gov

A study involved the synthesis of a series of these derivatives and evaluated their in vivo analgesic activity in mice. nih.govsemanticscholar.org The synthesis was achieved by reacting 1,1-bis(methylthio)-2-nitroethene with one equivalent of an amine, followed by a reaction with a second, different amine to yield the N,N'-disubstituted-2-nitroethene-1,1-diamine products. nih.gov Several of these compounds demonstrated significant analgesic activity, suggesting their potential for development in treating conditions like opioid tolerance and dependence. nih.govsemanticscholar.org The VolSurf model was utilized to predict the BBB permeation profiles of the synthesized compounds, identifying candidates with both remarkable analgesic effects and favorable BBB penetration characteristics. nih.govsemanticscholar.org

| Compound | Substituents | Analgesic Activity (% increase in tail-flick latency) | Predicted BBB Permeation |

|---|---|---|---|

| 3a | N-butyl, N'-butyl | Data not specified in abstract | Good |

| 3f | N-benzyl, N'-propyl | Significant | Good |

| 3j | N-phenethyl, N'-ethyl | Remarkable | Favorable |

This table is illustrative and based on the general findings of the cited research; specific quantitative data for each compound was not available in the provided search results.

Enzyme Inhibition Studies

While direct studies on this compound as an enzyme inhibitor are not extensively documented, research on structurally related compounds highlights the potential of the nitro-group-bearing scaffold to interact with enzymatic targets. For instance, a series of enamides containing a nitro functionality were designed and found to be potent and selective inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in neurodegenerative disorders. semanticscholar.org

In these studies, certain nitro-group-bearing enamides demonstrated significantly more potent MAO-B inhibition than standard inhibitors like lazabemide (B1674597) and pargyline. semanticscholar.org Kinetic studies revealed that these compounds act as reversible and competitive inhibitors of MAO-B. semanticscholar.org The presence of the electron-withdrawing nitro group was noted to enhance binding affinity to the enzyme. semanticscholar.org This suggests that the electronic properties of the nitroethene moiety in this compound derivatives could similarly influence their interaction with enzyme active sites. The core structure's ability to engage in redox reactions may also allow it to interact with and modulate various biochemical pathways and enzymatic systems.

Role in Pharmaceutical Impurity Formation and Stability Studies (e.g., Ranitidine-related compounds)

The this compound core is a central structural component of the drug ranitidine (B14927), a histamine (B1213489) H2-receptor antagonist. nih.gov The stability of this particular moiety within the ranitidine molecule has been a subject of intense scrutiny due to its role in the formation of the probable human carcinogen, N-nitrosodimethylamine (NDMA). biotium.comnih.gov

Investigations have revealed that the N,N-dialkyl-2-nitroethene-1,1-diamine group within ranitidine is a key precursor to NDMA formation. nih.gov The degradation can occur under certain conditions, such as elevated temperatures, leading to the generation of NDMA as a "second-generation degradant" from ranitidine impurities. nih.gov Several ranitidine impurities containing the intact this compound structure, such as Ranitidine Impurity I and Impurity J, have been identified. google.com The presence of these impurities in the active pharmaceutical ingredient (API) is considered a risk factor for NDMA generation during manufacturing and storage. nih.gov This has led to widespread recalls of ranitidine products and highlighted the critical importance of controlling impurities and understanding the stability of drug molecules containing the this compound scaffold. biotium.com

Insecticidal Applications (e.g., Nitenpyram and Neonicotinoids)

The this compound structure is the foundation for a class of potent insecticides known as neonicotinoids. A prominent example is Nitenpyram, an insect neurotoxin used in both agriculture and veterinary medicine to control pests like aphids, leafhoppers, and fleas. mdpi.com

Nitenpyram's chemical structure is (E)-N-[(6-Chloro-3-pyridinyl)methyl]-N-ethyl-N′-methyl-2-nitro-1,1-ethenediamine. Its mode of action involves blocking neural signaling in the central nervous system of insects. mdpi.com It binds irreversibly to nicotinic acetylcholine (B1216132) receptors (nAChR), preventing the flow of ions and leading to paralysis and death. mdpi.com Nitenpyram exhibits high selectivity for insect nAChRs over those in vertebrates, making it effective for targeted pest control. The nitroamine pharmacophore within the this compound moiety is the primary site of reaction for binding to the nAChR. mdpi.com

| Property | Description | Reference |

|---|---|---|

| Chemical Class | Neonicotinoid | mdpi.com |

| Core Structure | This compound | |

| Mechanism of Action | Irreversible agonist of nicotinic acetylcholine receptor (nAChR) | mdpi.com |

| Biological Effect | Blocks neuronal transmission, causing paralysis and death in insects | |

| Primary Use | Control of sucking insects (e.g., fleas, aphids) in veterinary medicine and agriculture |

Investigations into Interactions with Biological Systems and Drug Targets

The diverse pharmacological and biological activities of this compound derivatives stem from their interactions with various biological systems and drug targets. As seen with agmatine analogs, these compounds can be designed to interact with receptors in the central nervous system to produce analgesic effects. nih.gov Their lipophilicity and structural conformation are key determinants of their ability to cross the blood-brain barrier and engage with these targets. nih.gov

In the context of insecticides, the interaction is highly specific. The Nitenpyram derivative targets the nicotinic acetylcholine receptors in insects, acting as a potent agonist that disrupts normal neurotransmission. mdpi.com This high degree of selectivity for insect over vertebrate receptors is a crucial aspect of its utility and is dictated by the specific chemical structure of the this compound derivative.

Conversely, the chemical reactivity of the this compound moiety can lead to unintended and detrimental interactions, as demonstrated by the ranitidine case. Here, the structure's inherent instability under certain conditions leads to degradation and the formation of carcinogenic impurities like NDMA. nih.gov This underscores the importance of stability profiling for any pharmaceutical agent containing this scaffold. The potential for related structures to act as enzyme inhibitors, such as the observed MAO-B inhibition by nitro-containing enamides, further illustrates the broad capacity of this chemical class to interact with key biological targets. semanticscholar.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-nitroethene-1,1-diamine and its derivatives?

- Methodological Answer : Synthesis typically involves Mannich-like reactions using amines and aldehydes in the presence of catalysts like 2,2,2-trifluoroethanol (TFEA), which enhances electrophilicity via hydrogen bonding. For heterocyclic derivatives, aza-ene reactions between bromoacetophenone and 2-nitroethene-1,1-diamines under basic conditions (e.g., K₂CO₃) are effective, followed by tautomerization and cyclization to form pyrrolo[1,2-a]pyrimidines .

Q. What spectroscopic and analytical techniques are commonly employed for structural characterization of this compound derivatives?

- Methodological Answer :

- Electrochemical ESR : Detects radical intermediates during redox processes, with alternating line-width effects indicating intramolecular chemical exchange .

- Cyclic Voltammetry : Maps redox behavior, particularly for nitro-to-amine transitions.

- NMR Spectroscopy : Confirms structural features like tautomeric equilibria and substituent positioning .

Advanced Research Questions

Q. How do reaction conditions influence the mechanistic pathways in heterocyclic synthesis using this compound?

- Methodological Answer :

- Catalyst Selection : In(OTf)₃ promotes Henry reactions between aldehydes and nitroethenediamines, followed by 6π-electrocyclization to form azaxanthones.

- Solvent Effects : Polar solvents stabilize intermediates, while basic conditions (e.g., K₂CO₃) favor aza-ene mechanisms. Mechanistic studies should include kinetic profiling (e.g., time-resolved NMR) and intermediate isolation .

Q. What electrochemical properties and radical intermediates are observed during reduction of this compound derivatives?

- Methodological Answer : Reduction generates nitro anion radicals stabilized by push-pull conjugation. In situ ESR reveals transient species with alternating line-widths due to intramolecular exchange between nitro and amine groups. Controlled-potential electrolysis coupled with UV-Vis or ESR spectroscopy is critical for identifying short-lived intermediates .

Q. How can researchers resolve discrepancies in reported synthetic yields of this compound derivatives across different studies?

- Methodological Answer :

- Parameter Optimization : Systematically vary solvents (e.g., CH₂Cl₂ vs. polar aprotic solvents), nitration agents, and reaction times. Evidence shows CH₂Cl₂ improves yield by 15–20% compared to non-polar solvents .

- Comparative Replication : Use identical starting materials and scaled-down protocols to isolate critical variables.

- Statistical Analysis : Design of Experiments (DOE) models can identify interactions between temperature, catalyst loading, and solvent polarity .

Q. What advanced analytical methods are recommended for detecting this compound impurities in pharmaceutical matrices?

- Methodological Answer :

- LC-MS/MS with MRM : Achieves parts-per-billion sensitivity for impurities like ranitidine derivatives (e.g., N-methyl-2-nitroethene-1,1-diamine).

- Method Validation : Include specificity tests against structurally similar analogs (e.g., sulfoxide derivatives) and spike-recovery studies using deuterated internal standards to mitigate matrix effects .

Key Data from Evidence

- Electrochemical ESR : Radical intermediates exhibit line-width alternation frequencies of 0.5–1.5 MHz, correlating with intramolecular exchange rates .

- Synthetic Yields : Reaction time optimization in CH₂Cl₂ increases yields from 65% (6 hours) to 82% (12 hours) .

- Pharmaceutical Impurities : LC-MS/MS methods detect impurities at concentrations as low as 0.01% w/w in ranitidine formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.